molecular formula C19H15N5O2 B10865243 1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile

1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile

Cat. No.: B10865243
M. Wt: 345.4 g/mol
InChI Key: GNKBZQMZCPWQGZ-UHFFFAOYSA-N
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Description

1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Dimethyl Group: The next step involves the alkylation of the benzimidazole core with dimethyl sulfate or a similar reagent to introduce the 1,3-dimethyl groups.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxo derivatives of the benzimidazole ring.

    Reduction: Alcohol derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities, making it a candidate for drug development.

Medicine

Medicinally, benzimidazole derivatives are known for their antiparasitic and antifungal properties. This compound could be explored for similar therapeutic applications, including the treatment of parasitic infections and fungal diseases.

Industry

In industry, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. This compound could be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carbonitrile: Lacks the dimethyl and oxoethyl groups, making it less complex.

    2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetonitrile: Similar structure but lacks the additional benzimidazole ring.

Uniqueness

1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile is unique due to its dual benzimidazole rings and the presence of both dimethyl and oxoethyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

1-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethyl]benzimidazole-2-carbonitrile

InChI

InChI=1S/C19H15N5O2/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)17(25)11-24-14-6-4-3-5-13(14)21-18(24)10-20/h3-9H,11H2,1-2H3

InChI Key

GNKBZQMZCPWQGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CN3C4=CC=CC=C4N=C3C#N)N(C1=O)C

Origin of Product

United States

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